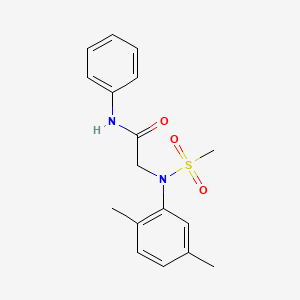
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide, also known as DMSPE, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMSPE is a small molecule that has been synthesized and studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been shown to inhibit the activity of protein kinase B (AKT), which is a key regulator of cell proliferation and survival. In addition, N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of various signaling pathways. In vivo studies have shown that N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide can inhibit tumor growth, reduce inflammation, and improve glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide in lab experiments is its low toxicity and high solubility in various solvents. This makes it easy to use in various assays and experiments. However, one of the limitations of using N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide is its low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide. One area of interest is the development of more potent and selective inhibitors of AKT and NF-κB. Another area of interest is the development of new delivery methods for N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide, such as nanoparticles or liposomes, to improve its bioavailability. Finally, there is also a need for further studies to investigate the potential therapeutic applications of N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide in various areas of scientific research.
Conclusion:
In conclusion, N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide, or N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been synthesized and studied extensively for its mechanism of action, biochemical and physiological effects, and future directions. N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving glucose metabolism. However, further studies are needed to fully understand the potential therapeutic applications of N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide in various areas of scientific research.
Méthodes De Synthèse
The synthesis of N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide involves the reaction of N-phenylglycinamide with 2,5-dimethylbenzenesulfonyl chloride and N-methylmorpholine in the presence of triethylamine. This reaction results in the formation of N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide, which can be purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been studied extensively for its potential therapeutic applications in various areas of scientific research. One of the major areas of interest is cancer research, where N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has shown promising results in inhibiting the growth of cancer cells. In addition, N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has also been studied for its potential use in treating inflammation, diabetes, and neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(2,5-dimethyl-N-methylsulfonylanilino)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-9-10-14(2)16(11-13)19(23(3,21)22)12-17(20)18-15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBXLSXAIUZYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N-phenylglycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5775599.png)

![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide](/img/structure/B5775611.png)
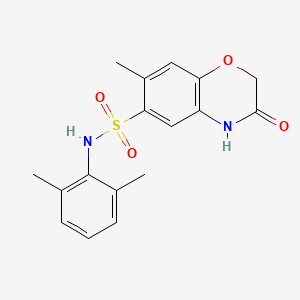
![2-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5775633.png)
![1-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5775639.png)
![2-(2,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5775642.png)
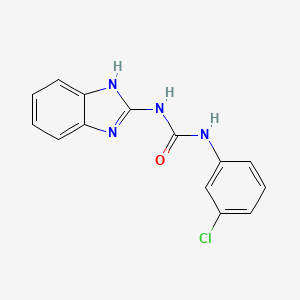
![1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole](/img/structure/B5775660.png)
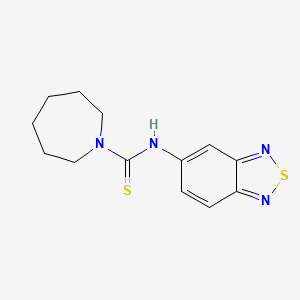
![N-[2-(3-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5775664.png)
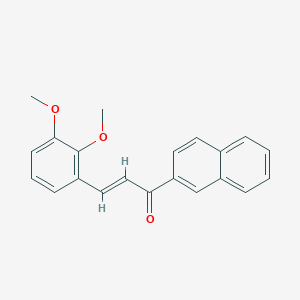
![3-methyl-N-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B5775676.png)
![4-{2-cyano-3-[(2-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl cyclopropanecarboxylate](/img/structure/B5775686.png)